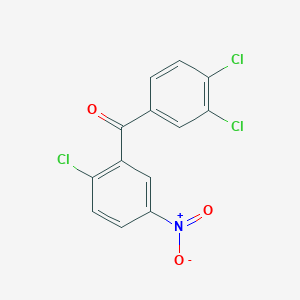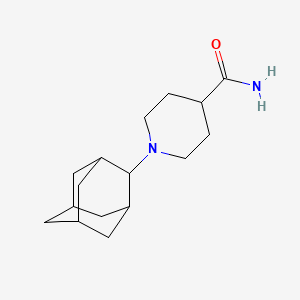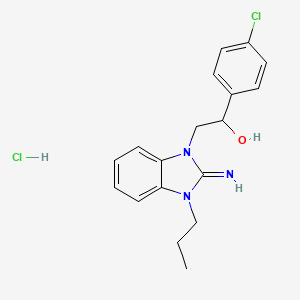![molecular formula C17H20O4 B5197487 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring methoxy and phenoxy groups, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-(3-methoxyphenoxy)propyl bromide: This intermediate is synthesized by reacting 3-methoxyphenol with 1,3-dibromopropane in the presence of a base like potassium carbonate.
Final coupling reaction: The final step involves the reaction of 3-(3-methoxyphenoxy)propyl bromide with 1-methoxy-2-hydroxybenzene under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy groups act as electron-donating groups, making the aromatic rings more reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and electrophiles (e.g., bromine, nitric acid).
Aplicaciones Científicas De Investigación
1-Methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with various molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-Methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:
1-Methoxy-2-(3-methoxyphenoxy)benzene: This compound lacks the propoxy linker, resulting in different chemical properties and reactivity.
3-Methoxyphenol: A simpler compound with a single methoxy group, used as an intermediate in the synthesis of more complex molecules.
Anisole (methoxybenzene): A basic structure with a single methoxy group attached to a benzene ring, used as a solvent and precursor in organic synthesis.
Propiedades
IUPAC Name |
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)19-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKEQGIUKVPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)
![Ethyl 1-[(4-nitrophenyl)methyl]piperidine-3-carboxylate](/img/structure/B5197410.png)
![methyl N-[1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)


![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}adamantane-1-carboxamide](/img/structure/B5197445.png)

methyl}phosphonate](/img/structure/B5197460.png)



![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5197484.png)
![(4Z)-10-bromo-4-[(E)-3-phenylprop-2-enylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5197491.png)
